Dinitromethane
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Overview
Description
Dinitromethane is an organic compound with the chemical formula CH₂(NO₂)₂. It is a colorless liquid with a weak pleasant odor and is relatively stable at room temperature. This compound can be safely stored for months at 0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The potassium salt of dinitromethanide (KCH(NO₂)₂) was first prepared by Villiers in 1884 through the reduction of bromodinitromethane. Hydrogen fluoride and the potassium salt of this compound react in diethyl ether to form this compound . Another method involves the nitration of substituted 1,2-diazoles, 1,2,4-triazoles, or 1,3-diazines, followed by hydrolysis to split off this compound, which is then neutralized with a neutralizing agent to obtain the corresponding salt .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Dinitromethane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dinitroacetic acid.
Reduction: Reduction of this compound can lead to the formation of nitromethane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Sodium nitrite is commonly used in nucleophilic substitution reactions.
Major Products:
Oxidation: Dinitroacetic acid.
Reduction: Nitromethane.
Substitution: this compound from monohalo-nitromethane.
Scientific Research Applications
Dinitromethane has several scientific research applications:
Mechanism of Action
The mechanism of action of dinitromethane involves its ability to undergo various chemical reactions due to the presence of two nitro groups. These nitro groups make the compound highly reactive, allowing it to participate in oxidation, reduction, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Nitromethane (CH₃NO₂): A simpler nitro compound with one nitro group.
Trinitromethane (CH(NO₂)₃): A more complex nitro compound with three nitro groups.
Tetranitromethane (C(NO₂)₄): An even more complex nitro compound with four nitro groups.
Uniqueness: Dinitromethane is unique due to its two nitro groups, which provide a balance between reactivity and stability. This makes it suitable for various applications, including as an intermediate in the synthesis of more complex compounds .
Properties
CAS No. |
625-76-3 |
---|---|
Molecular Formula |
CH2N2O4 |
Molecular Weight |
106.04 g/mol |
IUPAC Name |
dinitromethane |
InChI |
InChI=1S/CH2N2O4/c4-2(5)1-3(6)7/h1H2 |
InChI Key |
WINNISSSXBRWMA-UHFFFAOYSA-N |
Canonical SMILES |
C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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